tetrahydro-1H-cyclopenta[c]furan-5(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDZEULKVPLNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141283-36-5 | |
| Record name | hexahydro-1H-cyclopenta[c]furan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An Overview of a Privileged Structural Motif: the Bicyclic γ Lactone and Cyclopentanone
The fusion of a γ-butyrolactone and a cyclopentanone (B42830) ring creates the tetrahydro-1H-cyclopenta[c]furan-5(3H)-one core. This bicyclic system is a recurring feature in a diverse array of natural products, contributing significantly to their biological activities. The inherent strain and stereochemical complexity of this fused ring system present considerable challenges to synthetic chemists, while also offering a unique three-dimensional architecture for molecular design.
The γ-lactone moiety is a common structural unit in many natural products, often imparting important biological properties. Similarly, the cyclopentanone ring is a versatile synthetic intermediate, amenable to a wide range of chemical transformations. The combination of these two rings into a fused bicyclic system results in a conformationally restricted scaffold that can precisely orient functional groups in three-dimensional space, a crucial feature for molecular recognition and biological function.
A Historical Perspective on the Tetrahydro 1h Cyclopenta C Furan 5 3h One Framework
The historical development of synthetic routes to the tetrahydro-1H-cyclopenta[c]furan-5(3H)-one framework has been closely tied to the broader advancements in the synthesis of prostaglandins (B1171923) and other complex natural products. Early approaches often relied on multi-step sequences and lacked stereocontrol.
A significant milestone in the synthesis of this framework was the application of the Pauson-Khand reaction, which allows for the construction of the cyclopentenone ring in a convergent manner. More traditional methods, such as intramolecular aldol condensations and various cyclization strategies, have also been employed, with continuous improvements in efficiency and stereoselectivity. The development of catalytic and enantioselective methods has been a major focus, enabling access to specific stereoisomers of the target molecule.
The Current Research Landscape and Future Directions
Diastereoselectivity and Enantioselectivity in Synthetic Processes
The synthesis of this compound and its derivatives presents significant stereochemical challenges due to the presence of chiral centers at the ring junction. The control of diastereoselectivity and enantioselectivity is paramount in obtaining stereochemically pure isomers.
Diastereoselectivity: The formation of the fused bicyclic system can lead to two diastereomers: the cis-fused and the trans-fused isomers. The relative stability of these isomers is a key factor in synthetic design. Generally, the cis-fused bicyclo[3.3.0]octane system is thermodynamically more stable than its trans counterpart. This preference is attributed to the reduced ring strain in the cis configuration, where the two five-membered rings are fused in a bent fashion.
Synthetic strategies often exploit this inherent stability to achieve high diastereoselectivity. For instance, intramolecular lactonization reactions of suitably substituted cyclopentane (B165970) precursors are a common route to this bicyclic lactone. The stereochemistry of the substituents on the starting cyclopentane ring can direct the cyclization to favor the formation of one diastereomer over the other.
Enantioselectivity: Achieving enantiocontrol in the synthesis of this compound typically involves one of two main approaches: the use of chiral starting materials or the application of asymmetric catalysis.
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature. For example, a chiral substituted cyclopentane derivative can be elaborated through a series of stereocontrolled reactions to yield the desired enantiomer of the bicyclic lactone.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. For the synthesis of related cyclopentanoid structures, methods such as palladium-catalyzed asymmetric formal [3+2]-cycloadditions have been developed. nih.gov These reactions can construct the cyclopentane ring with high enantio- and diastereoselectivity, which can then be further functionalized to the target lactone.
While specific, detailed studies on the enantioselective synthesis of this compound are not extensively documented in the reviewed literature, the principles from related systems provide a clear framework for how such syntheses could be approached. The following table summarizes general approaches to stereoselective synthesis of related fused bicyclic systems.
| Synthetic Approach | Description | Expected Outcome |
| Intramolecular Aldol Cyclization | Cyclization of a precursor containing both aldehyde and ketone functionalities. | Can be designed to favor the formation of the cis-fused ring system. |
| Catalytic Hydrogenation | Reduction of a double bond in a precursor molecule using a chiral catalyst. | Can lead to high enantiomeric excess of a specific stereoisomer. |
| Diels-Alder Reaction | Cycloaddition reaction to form the cyclopentane ring with controlled stereochemistry. | Can set multiple stereocenters in a single step with predictable outcomes. |
Elucidation of Relative Stereochemistry (cis/trans isomers)
The relative stereochemistry of the two bridgehead hydrogens at the ring junction defines the cis and trans isomers of this compound. In the cis isomer, these two hydrogens are on the same face of the bicyclic system, while in the trans isomer, they are on opposite faces. The existence of the trans isomer is confirmed by its assigned CAS number, 187528-23-0. bldpharm.com
The primary method for elucidating the relative stereochemistry of these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR.
Coupling Constants (J-values): The dihedral angle between the bridgehead protons and adjacent protons on the rings can be estimated using the Karplus equation. Different ring conformations for the cis and trans isomers will result in distinct coupling constants, allowing for their differentiation.
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, are powerful for determining spatial proximity between protons. In the cis isomer, a strong NOE is expected between the two bridgehead protons, whereas in the trans isomer, this interaction would be absent.
X-ray crystallography provides the most definitive determination of relative stereochemistry. However, this technique requires a crystalline sample of the compound. For related bicyclo[3.3.0]octane systems, X-ray diffraction has been used to unambiguously confirm the stereochemical assignments made by NMR. cdnsciencepub.com
The following table outlines the key characteristics used to distinguish between cis and trans isomers.
| Isomer | Bridgehead H Orientation | Expected Bridgehead ¹H-¹H NOE | Relative Stability |
| cis | Same face | Strong | More stable |
| trans | Opposite faces | Absent | Less stable |
Determination of Absolute Stereochemistry
For chiral molecules like this compound, determining the absolute stereochemistry (the R/S configuration at each chiral center) is a crucial step.
One definitive way to establish absolute stereochemistry is to synthesize the molecule from a starting material of known absolute configuration. For example, in the synthesis of a related compound, (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, the starting material was (R)-limonene, a natural product with a known absolute configuration. mdpi.com This allows for the confident assignment of the absolute stereochemistry of the final product, assuming the reaction pathway is stereochemically well-defined.
Spectroscopic methods are also widely used:
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined.
Electronic Circular Dichroism (ECD): ECD is a similar technique that operates in the UV-visible region of the electromagnetic spectrum. It is particularly useful for molecules containing chromophores.
X-ray crystallography of a single crystal, especially using anomalous dispersion, can also provide the absolute stereochemistry.
Conformational Preferences and Dynamics of the Fused Bicyclic Ring System
The fused bicyclic ring system of this compound is conformationally restricted. Both the cyclopentanone (B42830) and the tetrahydrofuran (B95107) rings are five-membered and thus non-planar, adopting puckered conformations to relieve torsional strain. The two main conformations for five-membered rings are the envelope and twist (or half-chair) forms. researchgate.net
In the bicyclo[3.3.0]octane framework, the cyclopentane ring typically adopts an envelope conformation. The tetrahydrofuran ring is also expected to be in an envelope or twist conformation. The fusion of the two rings means that the conformation of one ring influences the other.
Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformations and predict the most stable arrangement. For the related (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, DFT calculations have been used to correlate the calculated structure with experimental NMR data. mdpi.com
The following table summarizes the likely conformational features of the constituent rings.
| Ring | Possible Conformations | Key Features |
| Cyclopentanone | Envelope, Twist | The C=O group influences the puckering. The atoms adjacent to the carbonyl tend to be in the plane. |
| Tetrahydrofuran | Envelope, Twist | The oxygen atom can occupy either the flap of the envelope or be part of the plane. |
The interconversion between different conformations is typically rapid at room temperature, but can sometimes be observed at low temperatures using dynamic NMR techniques. The rigidity of the fused system, however, means that the energy barriers for interconversion are likely to be higher than in monocyclic systems.
Mechanistic Studies of Reactions Pertaining to Tetrahydro 1h Cyclopenta C Furan 5 3h One
Detailed Reaction Mechanism Elucidation for Synthetic Transformations
The primary synthetic route to tetrahydro-1H-cyclopenta[c]furan-5(3H)-one for which a detailed mechanism has been studied is the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one. scholarsresearchlibrary.comresearchgate.net This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, yielding a lactone.
The generally accepted mechanism for the Baeyer-Villiger oxidation proceeds through the following key steps thieme-connect.de:
Nucleophilic Attack: The peroxyacid or peroxide (such as hydrogen peroxide) acts as a nucleophile and attacks the carbonyl carbon of the ketone. This step is often preceded by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.
Formation of the Criegee Intermediate: This attack leads to the formation of a tetrahedral intermediate, commonly known as the Criegee intermediate. thieme-connect.de
Rearrangement: The crucial step of the reaction is a concerted rearrangement where one of the carbon substituents attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxide group. Simultaneously, a carboxylic acid (or another leaving group) is eliminated. This migration step is typically the rate-determining step of the reaction.
Product Formation: Following the migration, an oxocarbenium ion is formed, which, after deprotonation, yields the final lactone product.
In the specific case of bicyclo[3.2.0]heptan-6-one, there are two possible C-C bonds that can migrate, leading to two potential regioisomeric lactones. The migration of the more substituted carbon (the bridgehead methine carbon) results in the formation of this compound (the "normal" lactone), while migration of the methylene (B1212753) carbon would lead to the isomeric "abnormal" lactone. Experimental and computational studies have shown that the reaction is highly regioselective, favoring the formation of this compound. scholarsresearchlibrary.comresearchgate.net
Kinetic and Thermodynamic Aspects of Formation and Derivatization
Kinetic and thermodynamic parameters for the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one with hydrogen peroxide have been investigated using DFT calculations. scholarsresearchlibrary.comresearchgate.net These studies provide insight into why the formation of this compound is favored over its isomer.
The calculations reveal that the activation Gibbs free energy for the pathway leading to this compound is lower than that for the pathway leading to the alternative lactone. scholarsresearchlibrary.com This indicates that the formation of the "normal" lactone is kinetically favored. Specifically, the activation Gibbs free energy for the formation of this compound is 32.016 kcal/mol, whereas the pathway to the isomeric lactone has a higher activation energy of 34.853 kcal/mol. scholarsresearchlibrary.com This kinetic preference is in good agreement with experimental observations where this compound is the major product. scholarsresearchlibrary.comresearchgate.net
From a thermodynamic standpoint, the this compound regioisomer is also the more stable product. The Gibbs free energy of the reaction shows that the formation of this lactone is thermodynamically favored. scholarsresearchlibrary.comresearchgate.net
In a separate study involving a zirconium-catalyzed enantioselective Baeyer-Villiger oxidation, it was found that the reaction rates for the two enantiomers of racemic bicyclo[3.2.0]heptan-6-one were different. Interestingly, the enantiomer that gave the "abnormal" lactone was found to react 2.2 times faster than the enantiomer that produced the "normal" lactone, this compound. nih.gov This highlights how the use of a catalyst can alter the kinetic profile and even the regiochemical outcome of the reaction.
Table 1: Calculated Gibbs Free Energies for the Baeyer-Villiger Reaction of Bicyclo[3.2.0]heptan-6-one
| Species | Pathway | Gibbs Free Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Reactants | - | 0.00 | 0.00 |
| Transition State 1 (TS3) | To normal lactone | 32.016 | 32.016 |
| Transition State 2 (TS4) | To abnormal lactone | 34.853 | 34.853 |
| Product 1 (P3) | Normal lactone | -49.337 | -49.337 |
| Product 2 (P4) | Abnormal lactone | -48.513 | -48.513 |
Data sourced from a DFT study on the Baeyer-Villiger reaction. scholarsresearchlibrary.com
Transition State Analysis and Reaction Pathway Mapping
Transition state analysis from DFT studies provides a structural basis for the observed regioselectivity in the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one. The geometries of the transition states for the two competing pathways (leading to the "normal" and "abnormal" lactones) have been calculated. scholarsresearchlibrary.comresearchgate.net
The transition state leading to this compound (the kinetically favored product) involves the migration of the bridgehead methine group. The lower activation energy of this transition state is consistent with the established migratory aptitude rules for the Baeyer-Villiger reaction, which generally favor the migration of more substituted carbon atoms (tertiary > secondary > primary). scholarsresearchlibrary.comresearchgate.net
The calculated geometries of the transition states reveal the key bond-forming and bond-breaking events. For the favored pathway, the length of the forming O-C bond and the breaking C-C bond in the transition state structure reflects the progress of the migration of the methine group. The analysis of these structures confirms that the rearrangement is a concerted process. The difference in energy between the two transition states is the primary determinant of the reaction's regioselectivity.
Computational Mechanistic Insights
Computational chemistry, particularly DFT, has been pivotal in providing a quantitative understanding of the reaction mechanism for the formation of this compound. scholarsresearchlibrary.comresearchgate.net These computational studies have successfully modeled the Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one with hydrogen peroxide.
The key insights gained from these computational studies are:
Confirmation of the Reaction Mechanism: The calculations support the multi-step mechanism involving the formation of a Criegee intermediate followed by a rate-determining rearrangement.
Rationalization of Regioselectivity: The DFT calculations provide a quantitative explanation for the observed regioselectivity. By comparing the activation energies of the two possible migration pathways, the preference for the formation of this compound is clearly demonstrated to be a result of a lower energy barrier for the migration of the more substituted carbon atom. scholarsresearchlibrary.comresearchgate.net
Thermodynamic and Kinetic Control: The studies show that the formation of the "normal" lactone is favored under both kinetic and thermodynamic control, as it is formed faster and is the more stable product. scholarsresearchlibrary.com
Structural Details of Intermediates and Transition States: The calculations provide optimized geometries for the reactants, the Criegee intermediate, the transition states, and the products, offering a detailed picture of the reaction coordinate.
These computational insights are in excellent agreement with experimental findings and provide a robust theoretical framework for understanding the synthesis of this compound. scholarsresearchlibrary.comresearchgate.net
Advanced Spectroscopic and Analytical Methodologies for Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity and stereochemistry of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one.
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum would reveal the number of unique proton signals, their chemical shifts (indicating the electronic environment), their integration (representing the number of protons for each signal), and their multiplicity (due to spin-spin coupling with neighboring protons). For this compound, one would expect to observe distinct signals for the protons on the fused ring system, with their chemical shifts influenced by the adjacent carbonyl group and the ether linkage.
¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms. The chemical shift of each carbon signal provides insight into its hybridization and bonding environment. The carbonyl carbon of the ketone would be expected to appear at a significantly downfield chemical shift (typically in the range of 190-220 ppm). The carbons bonded to the oxygen of the furan (B31954) ring would also exhibit characteristic downfield shifts.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is crucial for confirming the carbon framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~ 3.8 - 4.2 | ~ 70 - 75 |
| C3 | ~ 3.8 - 4.2 | ~ 70 - 75 |
| C3a | ~ 2.8 - 3.2 | ~ 45 - 50 |
| C4 | ~ 2.2 - 2.6 | ~ 35 - 40 |
| C5 | - | ~ 210 - 215 |
| C6 | ~ 2.0 - 2.4 | ~ 30 - 35 |
| C6a | ~ 2.5 - 2.9 | ~ 40 - 45 |
Two-dimensional NMR experiments are essential for establishing the complete bonding network and the three-dimensional structure of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within the molecule. Cross-peaks in the COSY spectrum would confirm the neighboring protons in the cyclopentane (B165970) and furan rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity to quaternary carbons, such as the carbonyl carbon and the bridgehead carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This experiment is crucial for determining the stereochemistry of the molecule, particularly the relative configuration at the chiral centers of the fused ring system.
The fused ring system of this compound may exist in different conformations that can interconvert. Dynamic NMR studies, which involve recording NMR spectra at various temperatures, can provide information about these conformational dynamics. By analyzing changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers for conformational changes, such as ring flipping.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry is a critical technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), the molecular formula can be unequivocally established. For this compound (C₇H₁₀O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be employed.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are used to identify the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1700-1750 cm⁻¹. Additionally, a prominent C-O stretching band for the ether linkage in the furan ring would be expected in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would also be sensitive to the vibrations of the molecule. While the carbonyl stretch might be weaker in the Raman spectrum compared to the IR, the C-C bond vibrations of the ring system could provide complementary information.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1700 - 1750 |
| C-O (Ether) | Stretch | 1000 - 1300 |
| C-H (sp³) | Stretch | 2850 - 3000 |
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. The resulting crystal structure would offer an unambiguous confirmation of the molecular connectivity and conformation in the solid state, serving as a benchmark for the spectroscopic data obtained in solution.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable in the synthesis and analysis of this compound, providing robust solutions for purification, reaction monitoring, and the determination of chemical and stereochemical purity. These techniques leverage the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase to achieve separation.
Column Chromatography (Flash, Medium-Pressure)
Column chromatography is a cornerstone preparative technique for the purification of this compound from crude reaction mixtures. Both flash chromatography and medium-pressure liquid chromatography (MPLC) are employed to isolate the target compound based on its polarity.
Flash Chromatography is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through a column packed with a solid adsorbent, typically silica (B1680970) gel. orgsyn.org This method is widely used for routine purification after a chemical reaction. The choice of eluent is critical for successful separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). For bicyclic lactones structurally similar to this compound, solvent systems composed of mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) are common. wiley-vch.de
In a documented purification of a related compound, (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, flash chromatography was successfully employed. mdpi.com The crude product was purified on a silica gel (200–300 mesh) column. mdpi.com The specific conditions used in this and other similar purifications are detailed in the table below.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan | Silica Gel (200–300 mesh) | 95:5 Hexanes:Ethyl Acetate | mdpi.com |
| General Bicyclic Lactones | Silica Gel | Hexanes/Ethyl Acetate Mixtures (e.g., 10:1, 5:1, 4:1) | wiley-vch.de |
Medium-Pressure Liquid Chromatography (MPLC) operates on the same principles as flash chromatography but utilizes more sophisticated pumps to deliver the mobile phase at higher pressures (up to 3,500 psi). This allows for the use of smaller particle size stationary phases, leading to higher resolution and faster separations. MPLC systems are often automated and can be used for both analytical and preparative scale purifications of complex mixtures.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Enantiomeric Excess Determination
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are high-resolution analytical techniques crucial for assessing the purity and determining the enantiomeric excess of chiral molecules like this compound. These methods utilize high pressures to pump a mobile phase through a column packed with very fine particles, providing excellent separation efficiency.
For purity analysis, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., mixtures of water or buffers with acetonitrile (B52724) or methanol).
Enantiomeric Excess (e.e.) Determination is a critical analysis for chiral compounds. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. iapc-obp.com This is achieved by using a chiral stationary phase (CSP) in HPLC. iapc-obp.comcsfarmacie.cz The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different energies and thus different retention times. iapc-obp.com
Commonly used CSPs for the separation of various chiral compounds, including lactones, include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and proteins. csfarmacie.czmdpi.com The choice of mobile phase depends on the CSP and the analyte. Normal-phase conditions often use mixtures of alkanes (like hexane) with alcohols (like isopropanol (B130326) or ethanol), while reversed-phase conditions use aqueous buffers with organic modifiers. iapc-obp.comcsfarmacie.cz
The table below summarizes typical conditions for chiral HPLC separations of lactone-containing compounds.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Interaction Principle | Reference |
|---|---|---|---|
| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® IA) | Hexane/Isopropanol, Ethanol, or other alcohol mixtures | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. | mdpi.comnih.gov |
| Cyclodextrin-based (e.g., Chiral CD-Ph) | Aqueous buffers (e.g., phosphate) with organic modifiers (e.g., methanol, acetonitrile) | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. | csfarmacie.czmdpi.com |
| Pirkle-type (e.g., (S,S) Whelk-O1) | Hexane/Isopropyl alcohol or Hexane/THF | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | iapc-obp.com |
UPLC systems operate at even higher pressures than HPLC, using columns with sub-2 µm particles. This results in significantly faster analysis times and improved resolution, making it a powerful tool for high-throughput screening and purity assessment. Commercial suppliers of this compound and its isomers often provide UPLC and HPLC data to certify the purity of their products. bldpharm.combldpharm.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of chemical reactions. rsc.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel on a glass or aluminum backing) and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of products. rsc.org
For the synthesis of tetrahydro-1H-cyclopenta[c]furan derivatives, TLC is an effective way to track the reaction's completion. mdpi.com The separation is based on polarity; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The Rf is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
In the synthesis of (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, TLC on silica gel 60 F254 plates was used to follow the conversion of the starting alcohol to the final bicyclic ether product. mdpi.com The difference in polarity between the reactant and the product leads to a clear separation on the TLC plate, as shown in the table below.
| Compound | Stationary Phase | Mobile Phase | Rf Value | Reference |
|---|---|---|---|---|
| Starting Alcohol (precursor to a cyclopenta[c]furan derivative) | Silica Gel 60 F254 | 90:10 Hexanes:Ethyl Acetate | 0.16 | mdpi.comresearchgate.net |
| (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan | Silica Gel 60 F254 | 90:10 Hexanes:Ethyl Acetate | 0.45 | mdpi.comresearchgate.net |
| General Chlorinated Amide | Silica Gel | 10% Ethyl Acetate/Petroleum Ether | 0.31 | rsc.org |
The choice of solvent system for TLC is crucial for achieving good separation. A common starting point for compounds of intermediate polarity, like many lactones, is a mixture of hexanes and ethyl acetate. The polarity of the mobile phase is adjusted to obtain Rf values in the optimal range of 0.2-0.4 for the desired compound, which also aids in selecting the appropriate solvent system for subsequent purification by flash column chromatography.
Computational Chemistry and Theoretical Investigations of Tetrahydro 1h Cyclopenta C Furan 5 3h One
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).
A pertinent example of this application is the study of a related compound, (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. mdpi.com In this research, DFT calculations were employed to confirm the structure of the newly synthesized molecule. The geometry of the molecule was optimized using the B3LYP functional with the PCSSEG-2 basis set. mdpi.com Such calculations for tetrahydro-1H-cyclopenta[c]furan-5(3H)-one would similarly yield crucial information on bond lengths, bond angles, and dihedral angles, defining its most stable conformation. This optimized geometry is the foundation for further computational analyses, including the prediction of spectroscopic properties and the exploration of reaction mechanisms.
These calculations provide a detailed picture of the molecule's electronic landscape, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding its reactivity.
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm or interpret experimental results. For instance, the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating NMR chemical shifts. mdpi.com
In the investigation of (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, the researchers computed both ¹H and ¹³C NMR chemical shifts. mdpi.com The calculations were performed at the B3LYP/PCSSEG-2 level of theory, simulating the chloroform (B151607) solvent using the Conductor-like Polarizable Continuum Model (CPCM). mdpi.com The theoretical chemical shifts showed a very strong correlation with the experimental values, with R² values of 0.9984 for the proton spectrum and 0.9996 for the carbon spectrum. mdpi.com This high level of agreement provides strong evidence for the correctness of the proposed molecular structure. mdpi.com
A similar approach for this compound would involve calculating its NMR spectrum and comparing it to experimental data. This would aid in the definitive assignment of signals in the experimental spectrum.
Table 1: Correlation of Experimental and Calculated ¹H NMR Chemical Shifts for a Related Cyclopenta[c]furan Derivative mdpi.com
This table illustrates the typical correlation achieved between experimental and DFT-calculated NMR data for a structurally similar compound, (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan.
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
| H-1a | 4.16 | 4.12 |
| H-1b | 4.16 | 4.08 |
| H-3a | 3.05 | 3.01 |
| H-4a | 2.77 | 2.75 |
| H-4b | 2.45 | 2.41 |
| H-5a | 1.87 | 1.85 |
| H-5b | 1.49 | 1.47 |
| CH₃-6 | 1.65 | 1.63 |
| CH₃-3a | 1.29 | 1.27 |
| CH₃-3b | 0.99 | 0.97 |
Table 2: Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Cyclopenta[c]furan Derivative mdpi.com
This table demonstrates the high accuracy of DFT calculations in predicting the ¹³C NMR spectrum for (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan.
| Carbon | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C-6 | 142.3 | 142.1 |
| C-6a | 128.2 | 128.0 |
| C-3 | 79.7 | 79.5 |
| C-1 | 62.2 | 62.0 |
| C-3a | 61.5 | 61.3 |
| C-4 | 43.4 | 43.2 |
| C-5 | 27.7 | 27.5 |
| CH₃-3a | 24.9 | 24.7 |
| CH₃-3b | 21.8 | 21.6 |
| CH₃-6 | 14.4 | 14.2 |
Furthermore, theoretical calculations can predict infrared (IR) frequencies and intensities. These are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be compared with an experimental IR spectrum to aid in the assignment of absorption bands to specific molecular motions, such as C=O stretching in the lactone ring or C-H bending modes.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities that can exist in various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.
For a flexible molecule like this compound, which has a fused ring system, MD simulations could be used to explore its conformational landscape. By simulating the molecule's motion over nanoseconds or longer, it is possible to identify the different accessible conformations, the energy barriers between them, and their relative populations at a given temperature. Such simulations can provide a more complete and realistic picture of the molecule's behavior in solution, which can be crucial for understanding its reactivity and biological interactions. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its subsequent reactions. Theoretical methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.
A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. Locating and characterizing transition states using quantum chemical methods allows for the calculation of activation energies, which are directly related to the reaction rate. For example, in the synthesis of cyclopenta[c]furan derivatives, computational studies can help to understand the stereoselectivity of the reaction by comparing the energies of different transition states leading to different stereoisomers. Understanding the geometry and electronic structure of the transition state provides deep insight into the factors that control the reaction's outcome.
Virtual Screening for Reaction Design and Optimization
Virtual screening is a computational technique that involves the systematic evaluation of a large library of virtual compounds or reaction conditions to identify promising candidates. While often associated with drug discovery, the principles of virtual screening can also be applied to reaction design and optimization.
In the context of synthesizing or modifying this compound, virtual screening could be used to explore the effects of different catalysts, solvents, or starting materials on the reaction yield and selectivity. For instance, a library of potential catalysts could be computationally screened to predict their efficacy for a particular transformation, such as a multicomponent reaction to form the cyclopenta[c]furan skeleton. nih.gov By calculating properties related to catalytic activity for each candidate, the most promising catalysts can be identified for experimental validation, thereby accelerating the process of reaction optimization and reducing the need for extensive empirical screening.
Applications of Tetrahydro 1h Cyclopenta C Furan 5 3h One As a Synthetic Intermediate
Utility in the Total Synthesis of Complex Natural Products
The inherent structural features of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one make it an ideal starting point for the synthesis of intricate natural products. The fused ring system provides a conformational rigidity that allows for a high degree of stereocontrol in subsequent chemical transformations, a critical aspect in the multi-step synthesis of complex targets.
Terpenoids represent a vast and diverse class of natural products, many of which possess complex, polycyclic carbon skeletons. The cyclopenta[c]furan core is a recurring motif in various iridoid monoterpenes, which feature a cis-fused cyclopenta[c]pyran framework. nih.gov The synthesis of these challenging targets often relies on chiral building blocks that can introduce the required stereocenters early in the synthetic sequence.
While direct synthesis from the parent this compound is one strategy, related substituted structures are also prominent. For instance, the chiral pool molecule (R)-limonene can be converted into (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, a structurally related derivative. This intermediate has been utilized in the synthesis of various terpenoids, demonstrating the utility of the cyclopenta[c]furan scaffold derived from natural sources. mdpi.com The strategic importance of this core is further highlighted in syntheses where the key bicyclic system is constructed using powerful cycloaddition reactions to set the stage for the remainder of the terpenoid structure. nih.govnih.gov
Perhaps the most significant application of the cyclopenta[c]furanone core is in the synthesis of prostaglandins (B1171923) and their analogues. nih.gov Prostaglandins are potent, hormone-like lipid mediators involved in a wide range of physiological processes. wikipedia.org The seminal work by E.J. Corey established a synthetic route that relies on a key bicyclic intermediate, now famously known as the Corey lactone. caltech.edursc.org
The structure of this compound is analogous to the core of the Corey lactone and other critical prostaglandin (B15479496) precursors like the Grieco lactone (2-oxabicyclo[3.3.0]oct-6-en-3-one). nih.govnih.govkirj.ee These bicyclic lactones serve as a rigid template onto which the two characteristic side chains of the prostaglandin molecule are installed with precise stereochemical control. libretexts.org Modern synthetic approaches continue to leverage this strategy, developing new and more efficient ways to construct this key bicyclic lactone core, which is then elaborated to produce important antiglaucoma drugs like latanoprost (B1674536) and bimatoprost. acs.orgnih.gov The enduring legacy of this synthetic strategy underscores the fundamental importance of the cyclopenta[c]furanone scaffold in medicinal chemistry and drug manufacturing.
| Prostaglandin Analogue | Key Intermediate Core | Therapeutic Use |
| Latanoprost | Bicyclic Lactone | Glaucoma acs.org |
| Bimatoprost | Bicyclic Lactone | Glaucoma, Hypotrichosis acs.orgnih.gov |
| Travoprost | Bicyclic Lactone | Glaucoma acs.org |
| Unoprostone | Bicyclic Lactone | Glaucoma acs.org |
The conformational rigidity and dense functionality of this compound make it an excellent precursor for more complex fused and spirocyclic systems. The bicyclo[3.3.0]octane skeleton, also known as a carbapentacyclane, is present in numerous natural products. The synthesis of this ring system can be approached by using the cyclopenta[c]furanone core as a template. For example, derivatives such as 2-oxabicyclo[3.3.0]oct-6-en-3-one are versatile starting materials for preparing substituted bicyclo[3.3.0]octane structures through functionalization of the double bond and subsequent ring manipulations. kirj.eeresearchgate.net
Furthermore, the carbonyl group at the C5 position is a key handle for the construction of spirocycles. Spirocyclic compounds, where two rings share a single atom, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures. The lactone can be converted into a spirocyclic ether or other heterocyclic systems through reactions involving the carbonyl group. For example, the synthesis of spiro heterocyclic steroids often involves the annulation of a heterocyclic ring onto a steroidal ketone, a transformation analogous to what can be achieved with this compound. beilstein-journals.org
Role in the Development of Novel Organic Reactions
The synthesis of the this compound core itself has served as a platform for the application and development of powerful organic reactions. One of the most prominent examples is the Pauson-Khand reaction (PKR). The PKR is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone. nih.govwikipedia.org
The intramolecular version of the Pauson-Khand reaction is exceptionally well-suited for constructing the cis-fused bicyclic system of this compound from an acyclic enyne precursor. nih.govthieme-connect.de The successful application of the PKR in the total synthesis of natural products containing this core has showcased the reaction's power in rapidly building molecular complexity. nih.gov This widespread use has driven research into developing more efficient, catalytic, and enantioselective variants of the reaction, thereby contributing to the broader field of synthetic methodology.
| Reaction | Description | Application to Target Scaffold |
| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkyne, alkene, and CO | Forms the fused cyclopentenone core nih.gov |
| Diels-Alder Reaction | [4+2] cycloaddition | Constructs bicycloheptane (B81988) precursors to the lactone wikipedia.org |
| Ring-Closing Metathesis | Alkene metathesis to form a cyclic compound | Can be used to form the cyclopentene (B43876) ring before lactonization |
Building Block for Heterocyclic Compounds with Fused Ring Systems
The cyclopenta[c]furanone scaffold is not only a target in itself but also a versatile starting point for the synthesis of other, more elaborate fused heterocyclic systems. The lactone and ketone functionalities provide reactive sites for annulation reactions, where additional rings are built onto the existing bicyclic core.
For instance, the core structure can be elaborated to form furopyranones, furopyrrolones, and thienopyrrolone derivatives. researchgate.net Research has also demonstrated the synthesis of complex cyclopenta[c]quinolines through multicomponent reactions where a cyclopentane-based starting material is a key component. researchgate.net Furthermore, the furan (B31954) ring itself can participate in cycloaddition reactions, serving as a diene to construct even more complex polycyclic systems. The ability to append new heterocyclic rings onto the pre-formed, stereodefined cyclopenta[c]furanone core allows for the efficient synthesis of novel chemical entities with potential biological activity. nih.govsemanticscholar.orgnih.gov
Contribution to the Construction of Diverse Chemical Libraries
In the field of drug discovery, there is a constant need for collections of novel, structurally diverse small molecules for high-throughput screening. This process is facilitated by combinatorial chemistry and diversity-oriented synthesis (DOS). nih.govfortunejournals.comrjptonline.org The goal of DOS is to efficiently synthesize a library of compounds that covers a broad area of chemical space, often inspired by the scaffolds of natural products. semanticscholar.org
This compound is an ideal scaffold for the construction of such chemical libraries. Its rigid, three-dimensional, and chiral structure, reminiscent of many natural products, provides a "privileged" core. By attaching different building blocks to the functional handles of the bicyclic system (e.g., at the carbonyl group or other positions via substitution), a large and diverse library of related compounds can be rapidly generated. Each compound in the library retains the core bicyclic structure but differs in its peripheral substituents, allowing for a systematic exploration of structure-activity relationships (SAR) against various biological targets.
Future Perspectives and Challenges in the Research of Tetrahydro 1h Cyclopenta C Furan 5 3h One
Development of Sustainable and Economical Synthetic Pathways
The traditional synthesis of complex bicyclic lactones often involves multi-step procedures with significant waste generation, motivating the shift towards more sustainable and economical methods. researchgate.net A primary challenge is to improve atom and step economy. Modern strategies focusing on C–H activation are at the forefront of this effort. researchgate.net For instance, palladium-catalyzed intramolecular C(sp³)–H activation can directly convert acyclic carboxylic acids into bicyclic lactones, bypassing the need for pre-functionalized starting materials and thus reducing the number of synthetic steps. researchgate.netacs.org
Another promising avenue is the use of photocatalysis. acs.org Photoorganocatalytic methods, utilizing simple organic molecules and visible light, offer a green alternative to metal-based catalysis for C-H activation and the subsequent formation of lactone rings. acs.org These approaches align with the principles of green chemistry by operating under mild conditions and reducing reliance on toxic or expensive reagents. researchgate.net The development of these pathways is crucial for making tetrahydro-1H-cyclopenta[c]furan-5(3H)-one and its derivatives more accessible for broader applications.
Table 1: Comparison of Synthetic Approaches for Bicyclic Lactones
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Synthesis | Multi-step, use of protecting groups, stoichiometric reagents | Well-established procedures | Low atom/step economy, significant waste |
| Pd-Catalyzed C-H Activation | Direct functionalization of unactivated C-H bonds researchgate.net | High step economy, access to complex structures acs.org | Catalyst cost, potential for metal contamination |
| Photoorganocatalysis | Use of light and organic catalysts acs.org | Mild reaction conditions, sustainable, metal-free acs.orgresearchgate.net | Scalability, quantum yield efficiency |
Exploration of Novel Reactivity and Functionalization Strategies
Beyond its synthesis, the future exploration of this compound will focus on uncovering novel reactivity and developing new functionalization strategies. The inherent strain and stereochemistry of the bicyclic system can be exploited to achieve unique chemical transformations.
One area of interest is the development of tandem reactions, where multiple bonds are formed in a single operation. For example, a cyclization-alkynylation cascade using photocatalysis can introduce complex functional groups onto the lactone scaffold. arizona.edu Another approach involves catalytic ring-cleavage reactions, where the lactone is opened diastereoselectively using organocuprates to yield highly functionalized cyclopentane (B165970) derivatives with precise stereochemical control. researchgate.net Such strategies are valuable for creating libraries of complex molecules from a common bicyclic intermediate.
Furthermore, C-H functionalization is not only a tool for synthesis but also for derivatization. researchgate.net Applying modern catalytic methods to the synthesized this compound core could allow for late-stage functionalization, enabling the introduction of various substituents at specific positions. This would provide rapid access to a diverse range of analogues for applications in medicinal chemistry and materials science.
Advancements in Analytical and Spectroscopic Characterization Techniques
The unambiguous structural confirmation of complex bicyclic systems like this compound and its derivatives is paramount. Future research will increasingly rely on a combination of advanced analytical and spectroscopic techniques. While standard 1D NMR (¹H and ¹³C) is fundamental, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for definitively assigning the connectivity and stereochemistry of the fused-ring system. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides precise molecular formulas, confirming the elemental composition of newly synthesized compounds. wikipedia.org To further validate structural assignments, computational chemistry is becoming an indispensable tool. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts. wikipedia.org A high correlation between the experimentally measured and DFT-calculated spectra provides powerful evidence for the proposed structure. wikipedia.org Additionally, advanced techniques like ion mobility-mass spectrometry can provide information on the three-dimensional shape of molecules based on their collision cross-section (CCS) values. nih.gov
Table 2: Advanced Spectroscopic and Analytical Methods
| Technique | Information Provided | Application in Research |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei (H-H, C-H) wikipedia.org | Detailed structural elucidation and stereochemical assignment |
| HRMS | Exact mass and elemental composition wikipedia.org | Unambiguous confirmation of molecular formula |
| DFT Calculations | Predicted NMR chemical shifts, optimized geometry wikipedia.org | Structural verification by comparing calculated vs. experimental data |
| Ion Mobility-MS | Collision Cross Section (CCS), information on molecular shape nih.gov | Differentiation of isomers, conformational analysis |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The design and optimization of synthetic routes for molecules like this compound is a complex, multi-variable problem. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process. google.comacs.org ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions, including yield and selectivity. google.comhengli.com
For a specific target like this compound, ML models can help identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) from a vast parameter space, thereby reducing the need for extensive, time-consuming experimental screening. nih.govmdpi.com Global models can suggest general conditions for a novel transformation, while local models can fine-tune parameters for a specific reaction family to maximize efficiency. google.comacs.org Furthermore, AI can assist in retrosynthesis, proposing novel and efficient synthetic pathways that may not be obvious to a human chemist. google.com The integration of ML with high-throughput experimentation platforms creates a closed-loop system for accelerated discovery and optimization of synthetic methods. google.com
Potential for Derivatization in Materials Science and Other Advanced Applications
While much of the focus on bicyclic lactones has been as intermediates for bioactive molecules, their rigid and well-defined structures make them highly attractive as monomers for advanced materials. The derivatization of this compound opens up significant potential in materials science, particularly in the field of polymers.
Through ring-opening polymerization (ROP), bicyclic lactone monomers can be converted into polyesters. researchgate.netacs.orggoogle.com The incorporation of the rigid cyclopenta[c]furan backbone into the polymer chain can lead to materials with enhanced thermal and mechanical properties, such as higher glass transition temperatures and improved stability, compared to polyesters made from more flexible linear monomers. researchgate.net
A significant challenge and opportunity lies in creating chemically recyclable polymers to support a circular economy. researchgate.netgoogle.com Polyesters derived from certain strained bicyclic lactones have shown the ability to be depolymerized back to the pristine monomer under specific conditions. researchgate.netacs.org This "closed-loop" recycling is a highly desirable feature for sustainable plastics. researchgate.net By strategically functionalizing the this compound core, it may be possible to tune the properties of the resulting polymers, creating a new class of high-performance, recyclable materials derived from this versatile scaffold.
Q & A
Basic Questions
Q. What are the standard synthetic routes for tetrahydro-1H-cyclopenta[c]furan-5(3H)-one, and how are reaction conditions optimized?
- Methodology : A common approach involves allylation or alkylation of propargyl alcohols followed by cyclization. For example, 6-phenyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one (7d) was synthesized via NaH-mediated alkylation of 3-phenylprop-2-yn-1-ol with allyl bromide in THF under inert conditions, achieving 98% yield . Key optimizations include stoichiometric control (e.g., 2.0 equiv allyl bromide) and inert atmosphere to prevent side reactions. Post-synthesis purification often involves column chromatography or distillation.
Q. What safety protocols are critical when handling this compound derivatives?
- Methodology : Derivatives of this compound exhibit acute toxicity (Category 4), skin/eye irritation (Category 2), and respiratory hazards. Safety measures include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and goggles.
- Ventilation: Use fume hoods to avoid aerosol inhalation.
- Emergency protocols: Immediate rinsing of affected areas (15+ minutes for eyes) and medical consultation .
Q. How is X-ray crystallography employed to resolve the structure of cyclopenta[c]furanone derivatives?
- Methodology : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structure refinement. For example, 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran was analyzed via SHELX to resolve Br⋯Br interactions and C—H bonding networks. Critical steps include data collection (Mo-Kα radiation, λ = 0.71073 Å) and refinement against F² values .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing cyclopenta[c]furanone derivatives be addressed?
- Methodology : Chiral catalysts and controlled reaction conditions are key. In the synthesis of bispirotetrahydrofuran oxindoles, a bimetallic system (Zn/ligand) achieved >20:1 diastereomeric ratios. For instance, (2R,3'S,5'S)-1''-methyl-3'-phenyl derivatives were prepared using (S,S)-L1c ligand, yielding 73–79% with 97% ee. HPLC (Chiralpak IC/IB columns) validated enantiopurity .
Q. What computational methods validate the electronic and steric effects in cyclopenta[c]furanone reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model regioselectivity in reactions like SeO2-mediated oxidative transposition. For example, electron-deficient furanones show higher reactivity at the α-position due to LUMO localization. Computational data should align with experimental NMR shifts (δ 2.5–3.0 ppm for ketone protons) .
Q. How are data contradictions in crystallographic studies resolved for complex fused-ring systems?
- Methodology : Multi-program validation (e.g., Olex2, PLATON) cross-checks SHELX-refined structures. For tricyclic β-lactones, discrepancies in bond angles (e.g., C-O-C ~105° vs. 110°) were resolved using twin refinement and high-resolution data (R1 < 0.05). Contradictions often arise from disordered solvent molecules, requiring iterative exclusion .
Q. What advanced spectroscopic techniques differentiate regioisomers in cyclopenta[c]furanone derivatives?
- Methodology : 2D NMR (HSQC, HMBC) and NOESY correlate proton-carbon couplings and spatial proximity. For example, in 8(S)-[(1R,2S,5R)-2-isopropylcyclohexyloxy]dithiepino-furanone, HMBC cross-peaks between H-8 (δ 5.12) and C-6 (δ 170.5) confirmed regiochemistry. IR carbonyl stretches (1740–1780 cm⁻¹) further distinguish substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
